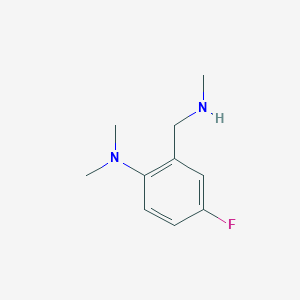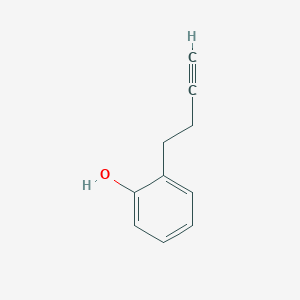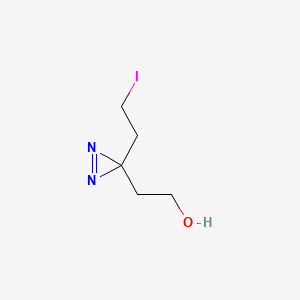
tert-Butyl 4-chloro-2-hydroxyphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of phenylcarbamate, where the phenyl group is substituted with a tert-butyl group, a chlorine atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-chloro-2-hydroxyphenylcarbamate can be synthesized through the reaction of 4-chloro-2-hydroxyaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methanol at room temperature. The product is then purified through solvent extraction and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields tert-butyl 4-methoxy-2-hydroxyphenylcarbamate.
Oxidation: Oxidation of the hydroxyl group can lead to the formation of quinones.
Hydrolysis: Hydrolysis results in the formation of 4-chloro-2-hydroxyaniline and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and chlorine substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloro-4-hydroxyphenylcarbamate: Similar structure but with different substitution pattern on the phenyl ring.
tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: Another isomer with the chlorine and hydroxyl groups in different positions.
tert-Butyl (4-hydroxyphenyl)carbamate: Lacks the chlorine substituent, leading to different chemical properties.
Uniqueness
tert-Butyl 4-chloro-2-hydroxyphenylcarbamate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and binding characteristics. The presence of both chlorine and hydroxyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-5-4-7(12)6-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
ZQIKKTNZRWBCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)

![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)


